1-Azabicyclo[2.2.2]octane-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile and related derivatives involves one-pot, three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrating high yields and efficiency. These methods enable the generation of bicyclic ortho-aminocarbonitrile derivatives through reactions that proceed smoothly at room temperature, indicating the compound's accessibility for further chemical exploration (Yan et al., 2019).
Molecular Structure Analysis
1-Azabicyclo[2.2.2]octane's molecular structure has been characterized through methods such as NMR spectroscopy, indicating a stable configuration that supports its role as a scaffold in synthetic chemistry. The structure is notable for its chair conformation and centers of chirality, which are crucial for its chemical reactivity and the development of compounds with specific stereoselective properties (Mühlbach & Schulz, 1988).
Chemical Reactions and Properties
The compound's unique structure lends itself to various chemical transformations, including its use in the synthesis of dopamine transporter inhibitors, showcasing its potential in medicinal chemistry. Moreover, its reactivity with bases has been explored, leading to novel transformations and the development of derivatives with intriguing chemical properties (Tamiz et al., 2000).
Physical Properties Analysis
Research into the physical properties of derivatives such as 1-azabicyclo[4.2.0]octane reveals insights into the stability and behavior of these compounds under various conditions. Studies focusing on polymerization and the resulting polymers' properties underscore the potential of these bicyclic compounds in material science applications (Mühlbach & Schulz, 1988).
Chemical Properties Analysis
The chemical properties of 1-Azabicyclo[2.2.2]octane-4-carbonitrile are marked by its reactivity and versatility in organic synthesis. The ease of functionalization and the ability to engage in various chemical reactions make it a valuable component in the synthesis of complex organic molecules. Its application in creating azabicyclooctane scaffolds demonstrates its utility in the synthesis of biologically active compounds and the development of new synthetic methodologies (Svoboda & Paleček, 1995).
Scientific Research Applications
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Polymerization of 1-Azabicyclo Compounds
- Application : The cationic ring-opening polymerization of 1-azabicyclo compounds, commonly called conidine, was studied with some chiral tricyclic amino acid esters as acylation agents to obtain optically active biopolymers .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
-
Synthesis of Tropane Alkaloids
- Application : The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
- Results : The most relevant achievements in these areas are compiled in the source .
-
- Application : 2-Azabicyclo [3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
- Methods : This core has been applied as a key synthetic intermediate in several total syntheses .
- Results : Their unique structure can make them a challenging scaffold to acquire .
- Chemistry of Bicyclo and 1-Azabicyclo [1.1.0]butanes
- Application : Bicyclo [1.1.0]butane and 1-azabicyclo [1.1.0]butane are structurally unique compounds that exhibit diverse chemistry. These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
- Methods : Despite these molecules being discovered in the 1950s and 1960s, and possessing a myriad of alluring chemical features, the chemistry and applications of bicyclo [1.1.0]- and 1-azabicyclo [1.1.0]butanes remain underexplored .
- Results : The most recent developments in the chemistry of these compounds highlight the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identify areas for future research .
Future Directions
The chemistry and applications of azabicyclo compounds remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identifies areas for future research .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKLAOKVLRABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181052 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octane-4-carbonitrile | |
CAS RN |
26458-78-6 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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